Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Overview
Description
“Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2101775-07-7 . It has a molecular weight of 219.71 and its IUPAC name is methyl (1R,3s,5S)-9-azabicyclo [3.3.1]nonane-3-carboxylate hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 219.71 . The storage temperature for this compound is room temperature .Scientific Research Applications
Analytical Method Development
Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the preparation of granisetron bulk drug. This method offers precision and accuracy for quantitative analysis in bulk drug samples, highlighting the compound's role in pharmaceutical manufacturing processes (Krishna et al., 2009).
NMR Studies for Structural Elucidation
Park et al. (2011) conducted detailed 1D and 2D NMR studies on various substituted 3-azabicyclo[3.3.1]nonan-9-ones, including methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride. These studies provide crucial insights into the compound's structure and stereochemistry, which is vital for developing new pharmaceuticals (Park et al., 2011).
Conformational Analysis
Arias-Pérez et al. (1995) examined ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, using 2D NMR spectroscopy. This study contributes to understanding the conformational behavior of related azabicyclo structures, which aids in designing structurally specific drugs (Arias-Pérez et al., 1995).
Spectroscopic Analysis
Iriepa et al. (1992) synthesized and analyzed 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols using IR and NMR spectroscopy. Such studies are essential for the qualitative and quantitative assessment of similar compounds in research and development settings (Iriepa et al., 1992).
Synthesis and Binding Affinity Analysis
Chen et al. (1996) investigated 9-methyl-3 beta-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives for their binding affinity at the dopamine transporter. Although slightly different from the specified compound, this research provides insight into the potential neurological interactions of structurally similar compounds (Chen et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
methyl (1S,5R)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t7?,8-,9+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCTVWROYBTWOH-QGGRMKRSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CCC[C@@H](C1)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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